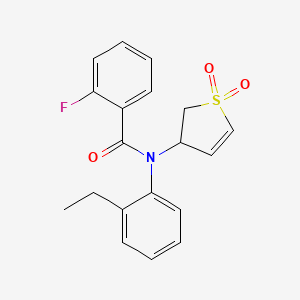

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-fluorobenzamide

Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a sulfonated dihydrothiophene ring (1,1-dioxido-2,3-dihydrothiophen-3-yl) and a 2-ethylphenyl substituent. The benzamide core is substituted with a fluorine atom at the ortho position, which enhances electronic effects and metabolic stability. This compound belongs to a class of molecules explored for pharmaceutical applications, particularly in targeting enzymes or receptors where sulfone and fluorinated groups play critical roles in binding affinity and selectivity .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-2-14-7-3-6-10-18(14)21(15-11-12-25(23,24)13-15)19(22)16-8-4-5-9-17(16)20/h3-12,15H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWFHSKMXZRGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

It features a thiophene ring with a dioxido group and a fluorobenzamide moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine in the benzamide structure often enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

Antimicrobial Activity

Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-fluorobenzamide have demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

The anticancer activity of thiophene derivatives has been widely documented. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The specific impact on tumor growth inhibition is an area of ongoing research, with preliminary findings indicating promising results against multiple cancer types.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives revealed that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-fluorobenzamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting a potent anticancer effect. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Data Table: Biological Activity Summary

| Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 32 µg/mL | Inhibition of S. aureus and E. coli |

| Cytotoxicity (MCF-7) | 15 µM | Induction of apoptosis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several benzamide derivatives. Key analogs include:

Crystal Structure and Intermolecular Interactions

- Target Compound : The sulfone group (1,1-dioxido) likely participates in hydrogen bonding (e.g., S=O···H–N) and dipole interactions, as seen in sulfonamide drugs. The 2-ethylphenyl group may induce steric effects, altering crystal packing compared to smaller substituents.

- Fo23 () : Exhibits 1D amide-amide hydrogen bonding (N–H···O=C) and C–H···F/O interactions. The absence of a sulfone group in Fo23 reduces polarity, leading to weaker intermolecular forces compared to the target compound.

- N-Benzyl Analogs () : Benzyl groups promote π-π stacking, while sulfone oxygen atoms enhance hydrogen bonding, creating distinct crystal lattices compared to 2-ethylphenyl derivatives.

Thermal and Spectroscopic Characterization

- Target Compound : Expected to show distinct ¹⁹F NMR shifts (cf. Fo23’s –114 to –147 ppm ) and IR stretches for S=O (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- Analog Data : N-Benzyl derivatives () confirm structures via GC-MS and X-ray, while nitro-substituted analogs () exhibit strong UV absorption due to the nitro group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.